7-bromo-3-chloro-N-(2-cyanocyclopent-1-en-1-yl)-4-(difluoromethoxy)-1-benzothiophene-2-carboxamide
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Overview
Description
“7-bromo-3-chloro-N-(2-cyanocyclopent-1-en-1-yl)-4-(difluoromethoxy)-1-benzothiophene-2-carboxamide” is a synthetic organic compound that belongs to the class of benzothiophene derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, such as bromine, chlorine, cyano, and difluoromethoxy, makes this compound an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-bromo-3-chloro-N-(2-cyanocyclopent-1-en-1-yl)-4-(difluoromethoxy)-1-benzothiophene-2-carboxamide” typically involves multi-step organic reactions. The key steps may include:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene and benzene derivatives.
Introduction of Halogen Substituents: Bromine and chlorine atoms can be introduced via halogenation reactions using reagents such as bromine (Br2) and chlorine (Cl2).
Incorporation of the Cyano Group: The cyano group can be added through nucleophilic substitution reactions using cyanide sources like sodium cyanide (NaCN).
Attachment of the Difluoromethoxy Group: This can be done using difluoromethylating agents such as difluoromethyl ether.
Formation of the Carboxamide Group: The carboxamide functionality can be introduced through amidation reactions using amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods while ensuring safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and employing green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, using oxidizing agents like hydrogen peroxide (H2O2).
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium cyanide (NaCN), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Sulfoxides or sulfones
Reduction: Amines
Substitution: Various substituted benzothiophene derivatives
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.
Medicine
The compound could be investigated as a lead compound for drug development, particularly in the design of novel therapeutic agents targeting specific diseases.
Industry
In the industrial sector, this compound may find applications in the development of advanced materials, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism of action of “7-bromo-3-chloro-N-(2-cyanocyclopent-1-en-1-yl)-4-(difluoromethoxy)-1-benzothiophene-2-carboxamide” would depend on its specific biological target. For example, if it exhibits anticancer activity, it may interact with cellular proteins involved in cell proliferation and apoptosis. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene Derivatives: Compounds with similar benzothiophene cores but different substituents.
Halogenated Aromatics: Compounds with similar halogen substituents (bromine, chlorine).
Cyano-Substituted Compounds: Compounds with cyano groups attached to aromatic or heterocyclic rings.
Uniqueness
The uniqueness of “7-bromo-3-chloro-N-(2-cyanocyclopent-1-en-1-yl)-4-(difluoromethoxy)-1-benzothiophene-2-carboxamide” lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C16H10BrClF2N2O2S |
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Molecular Weight |
447.7 g/mol |
IUPAC Name |
7-bromo-3-chloro-N-(2-cyanocyclopenten-1-yl)-4-(difluoromethoxy)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C16H10BrClF2N2O2S/c17-8-4-5-10(24-16(19)20)11-12(18)14(25-13(8)11)15(23)22-9-3-1-2-7(9)6-21/h4-5,16H,1-3H2,(H,22,23) |
InChI Key |
CTRQESOZNUTRIC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C(C1)NC(=O)C2=C(C3=C(C=CC(=C3S2)Br)OC(F)F)Cl)C#N |
Origin of Product |
United States |
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